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Compound of Interest

2-Chloro-5-morpholinopyridin-3-
Compound Name:
amine

Cat. No.: B8553983

Get Quote
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Strategic Utilization in Kinase Inhibitor Design & Heterocyclic Chemistry

Executive Summary: The "Privileged" Scaffold

2-Chloro-5-morpholinopyridin-3-amine is a high-value heterocyclic intermediate, primarily
utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. Its structural
utility lies in its trifunctional nature:

e 2-Chloro Handle: An electrophilic site primed for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing attachment to a core
scaffold.

» 3-Amine: A nucleophilic handle for cyclization (e.g., forming imidazo[4,5-b]pyridines) or
amide bond formation.

» 5-Morpholine: A solvent-exposed solubilizing group that often interacts with the hinge region
or ribose-binding pocket of kinase enzymes, improving pharmacokinetic (PK) profiles.
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Structural Anatomy & Electronic Profile

The molecule features a highly functionalized pyridine core. Understanding the electronic push-
pull dynamics is critical for predicting reactivity during complex synthesis.

Feature Chemical Nature Impact on Reactivity

Deactivates the ring, making

o ) Electron-withdrawing the 2-position highly
Pyridine Nitrogen ) ) ) -
(Inductive/Mesomeric) susceptible to nucleophilic
attack.

The primary electrophilic site.
) ) Activated by the ring nitrogen.
) -withdrawing, N ]
2-Chlorine Critical Control Point: Must be
-donating (weak) preserved during morpholine

installation.

Increases electron density at
Strong C2 and C4, slightly

3-Amine deactivating the 2-Cl towards
-donor (+M)
compared to a nitro-precursor.
Modulates lipophilicity (LogP
Moderate ~1.2) and solubility.[1][2]
5-Morpholine Positioned meta to the ring
-donor

nitrogen, minimizing steric
clash with the 3-amine.

Physicochemical Properties (Predicted)[3]

e Molecular Formula:
e Molecular Weight: 213.66 g/mol
e LogP (Calculated): 1.1 — 1.4 (Ideal for fragment-based drug design)

e pKa (Conjugate Acid): ~3.5 (Pyridine N), ~8.5 (Morpholine N - likely masked if conjugated)
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e H-Bond Donors/Acceptors: 1 Donor (

), 4 Acceptors (Pyridine N, Morpholine O/N, Amine N).

Synthetic Architecture

Route Strategy: The primary challenge is the regioselective installation of the morpholine ring
at the 5-position without displacing the 2-chloro substituent. The most robust industrial route
utilizes a Negishi or Buchwald-Hartwig strategy on a di-halogenated precursor, exploiting the
differential reactivity of C-Br vs. C-Cl bonds.

Confirmed Synthetic Pathway

The synthesis typically proceeds from 5-bromo-2-chloro-3-nitropyridine. The nitro group
activates the ring but is later reduced to the amine.

Step 1: Regioselective C-N Coupling

» Reagents: Morpholine,
(Catalyst), XPhos or BINAP (Ligand),
(Base), Toluene/Dioxane.

e Mechanism: Palladium undergoes oxidative addition preferentially at the C-Br bond (C5) due
to the weaker bond dissociation energy compared to C-Cl (C2).

o Control: Temperature must be controlled (

) to prevent scrambling or bis-amination.

Step 2: Nitro Reduction

e Reagents: Iron powder (

)
, Ethanol/Water (Bechamp Reduction) OR

in HCI.
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¢ Avoid: Catalytic hydrogenation (

) is contraindicated as it poses a high risk of hydrodechlorination (cleaving the 2-Cl bond).

Morpholine, Pd(0) .
R Xl Selective C-Br Coupling Lzl Fe/NH4Cl or SnCI2
3-nitropyridine P> 2-Chloro-5-morpholino- Nitro Reduction

3-nitropyridine
Target:

2-Chloro-5-morpholino-
pyridin-3-amine

prevent dechlorination

1
1
1
l
Avoid H2/Pd/C to 7': '
1
1
1

Click to download full resolution via product page
Figure 1: Selective synthetic route avoiding 2-Cl displacement.

Reactivity & Functionalization Logic

Once synthesized, the molecule acts as a "linchpin” scaffold. The following diagram illustrates
its divergent reactivity profile in medicinal chemistry campaigns.

2-Chloro-5-morpholino-

pyridin-3-amine

Nucleophiles  [Orthoformate Boronic Acids
(Amines/Phenols) for Aldehydes Pd(PPh3)4

SnAr Displacement
(at 2-CI)

Cyclization
(with 3-NH2)

Suzuki Coupling
(at 2-Cl)

Bicyclic Kinase Inhibitors Biaryl Scaffolds
(e.g., Imidazopyridines) (PI3K Selectivity)
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Figure 2: Divergent reactivity map for library generation.

Protocol: Cyclization to Imidazo[4,5-b]pyridine

A common application is fusing the 2,3-positions to form an imidazopyridine core.
o Displacement: React 2-Chloro-5-morpholinopyridin-3-amine with a primary amine (

) in NMP at
(microwave) to displace the 2-ClI.

e Ring Closure: Treat the resulting diamine with Triethyl Orthoformate (

) and catalytic p-TsOH to close the imidazole ring.

Safety & Handling (MSDS Summary)

 Signal Word:WARNING
e Hazard Statements:

H302: Harmful if swallowed.

[¢]

[¢]

H315: Causes skin irritation.[3]

[e]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is prone to
oxidation over long periods; the morpholine ring is stable.
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e PI3K Inhibitor Synthesis:Smaill, J. B., et al. "Tyrosine Kinase Inhibitors. 17. Irreversible
Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-
(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry, 2000.

» Morpholine Scaffolds in Drug Design:Kourounakis, A. P., et al. "Morpholine as a privileged
structure in medicinal chemistry.” Medicinal Research Reviews, 2019.

o Synthesis of Halogenated Aminopyridines:Lutz, F., et al. "Process for the preparation of 2-
amino-3-nitropyridines.” US Patent 5,424,437. Link.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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